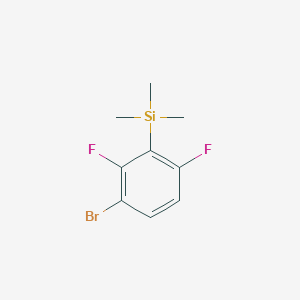
(3-Bromo-2,6-difluorophenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-2,6-difluorophenyl)trimethylsilane is a chemical compound with the molecular formula C9H11BrF2Si and a molecular weight of 265.17 g/mol . It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,6-difluorophenyl)trimethylsilane typically involves the reaction of 3-bromo-2,6-difluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be used to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-2,6-difluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium tert-butoxide, and lithium diisopropylamide (LDA).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate or cesium carbonate.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include substituted phenyltrimethylsilanes with various functional groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Reduction Reactions: The major product is the corresponding phenyltrimethylsilane without the bromine atom.
Aplicaciones Científicas De Investigación
(3-Bromo-2,6-difluorophenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Bromo-2,6-difluorophenyl)trimethylsilane depends on the type of reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond. The molecular targets and pathways involved vary based on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Bromo-2,4-difluorophenyl)trimethylsilane
- (3-Bromo-2,5-difluorophenyl)trimethylsilane
- (3-Bromo-2,3-difluorophenyl)trimethylsilane
Uniqueness
(3-Bromo-2,6-difluorophenyl)trimethylsilane is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may offer different selectivity and efficiency in certain chemical transformations.
Propiedades
Fórmula molecular |
C9H11BrF2Si |
|---|---|
Peso molecular |
265.17 g/mol |
Nombre IUPAC |
(3-bromo-2,6-difluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H11BrF2Si/c1-13(2,3)9-7(11)5-4-6(10)8(9)12/h4-5H,1-3H3 |
Clave InChI |
FHWDWBUQJKLRFY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C=CC(=C1F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile](/img/structure/B14755911.png)

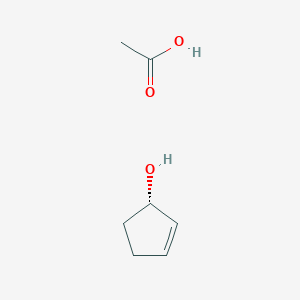
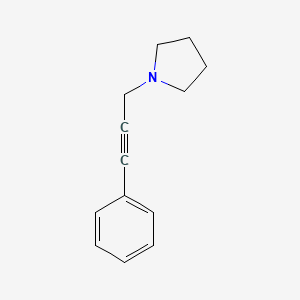
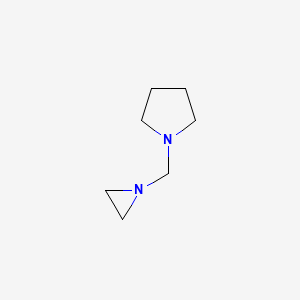

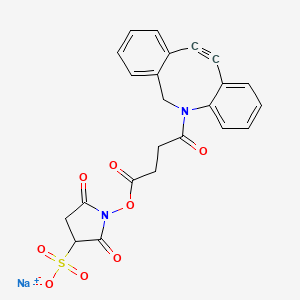

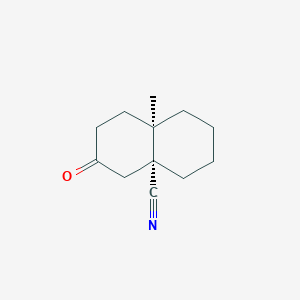
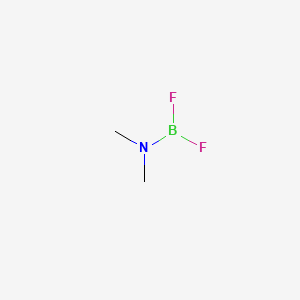
![N-[(5aR,6aS,7S,10aS)-9-(aminocarbonyl)-7-(dimethylamino)-4-fluoro-5,5a,6,6a,7,10,10a,12-octahydro-1,8,10a,11-tetrahydroxy-10,12-dioxo-2-naphthacenyl]-1-pyrrolidineacetamide dihydrochloride](/img/structure/B14755990.png)
![[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt](/img/structure/B14755993.png)
![4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene](/img/structure/B14755999.png)

